molecular formula C7H8Cl2N2S B035183 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine CAS No. 108141-35-1

2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine

Cat. No. B035183
M. Wt: 223.12 g/mol
InChI Key: LVMRWJLPIBPOMZ-UHFFFAOYSA-N
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Description

“2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine” is a chemical compound with the molecular formula C7H8Cl2N2S . It has a molecular weight of 223.13 . The compound is typically a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The linear formula of “2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine” is C7H8Cl2N2S . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The 2 and 4 positions of the ring are substituted with chlorine atoms, and the 5 position is substituted with an ethylthio methyl group .


Physical And Chemical Properties Analysis

“2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 223.13 and a linear formula of C7H8Cl2N2S .

Scientific Research Applications

Synthesis of Anti-inflammatory Agents

Pyrimidine derivatives, including 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine , have been extensively studied for their anti-inflammatory properties. They are known to inhibit key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This compound serves as a precursor in the synthesis of more complex molecules that target these pathways, potentially leading to new anti-inflammatory drugs.

Development of Antimicrobial Compounds

The structural motif of pyrimidines is common in many synthetic drugs with antibacterial and antimicrobial activities2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine can be used to introduce various aryl, alkyl, or heteroaryl groups into the pyrimidine ring, enhancing its interaction with microbial targets and increasing its antimicrobial efficacy .

Creation of Serotonin Receptor Ligands

Modifications at the 4-position of the pyrimidine ring, such as those possible with 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine , are expected to enhance the binding affinity with serotonin (5-HT) receptor sites. This is crucial for the development of drugs that can modulate serotonin levels, which are implicated in numerous neurological disorders .

Nucleophilic Aromatic Substitution Reactions

Due to the electron-deficient nature of the pyrimidine ring, 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine is an excellent candidate for nucleophilic aromatic substitution reactions. This allows for the introduction of diverse functional groups, paving the way for the synthesis of a wide variety of pyrimidine derivatives with potential pharmacological activities .

High-Throughput Screening for NF-κB and AP-1 Inhibitors

This compound has been used in high-throughput screening to identify new inhibitors of NF-κB and AP-1, transcription factors that play a significant role in inflammation and cancer. Derivatives of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine have shown promise in inhibiting these pathways, indicating potential applications in cancer therapy .

Reference Standards for Pharmaceutical Testing

2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine: is also valuable as a reference standard in pharmaceutical testing. Its well-defined structure and properties make it an ideal compound for ensuring the accuracy and consistency of analytical methods in drug development .

Synthesis of Decorated Six-Membered Rings

The compound is instrumental in the synthesis of decorated six-membered rings, which are core structures in many pharmacologically active molecules. Through various chemical reactions, it can be transformed into complex structures that exhibit a range of biological activities .

Research Tool in Chemical Synthesis

Lastly, 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine serves as a versatile research tool in chemical synthesis. Its reactivity allows chemists to explore new synthetic pathways and create novel compounds that could have significant implications in medicinal chemistry .

Safety And Hazards

The compound has been associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261 and P305+P351+P338 . It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name

2,4-dichloro-5-(ethylsulfanylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2S/c1-2-12-4-5-3-10-7(9)11-6(5)8/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMRWJLPIBPOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544029
Record name 2,4-Dichloro-5-[(ethylsulfanyl)methyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine

CAS RN

108141-35-1
Record name 2,4-Dichloro-5-[(ethylsulfanyl)methyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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